![molecular formula C9H15NO B14336320 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol CAS No. 105731-48-4](/img/structure/B14336320.png)
3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-azabicyclo[222]oct-5-en-2-ol is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of suitable precursors under specific conditions to form the desired bicyclic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for various applications.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its use as an intermediate in the synthesis of carbocyclic nucleosides.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
Uniqueness
3,3-Dimethyl-2-azabicyclo[222]oct-5-en-2-ol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
特性
CAS番号 |
105731-48-4 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
2-hydroxy-3,3-dimethyl-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C9H15NO/c1-9(2)7-3-5-8(6-4-7)10(9)11/h3,5,7-8,11H,4,6H2,1-2H3 |
InChIキー |
VFNJNTQQUAWSLE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(N1O)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


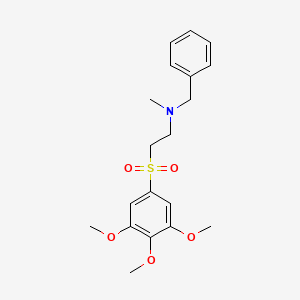
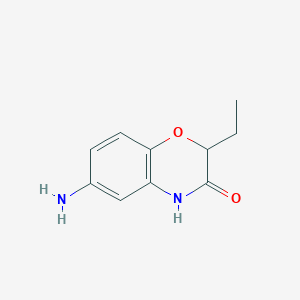
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
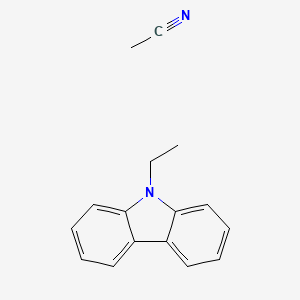
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)


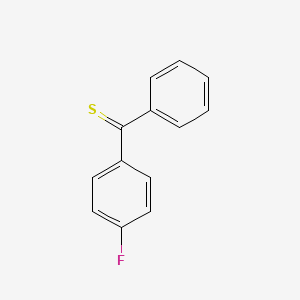
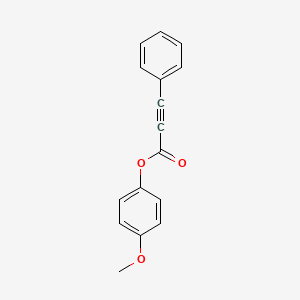
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)
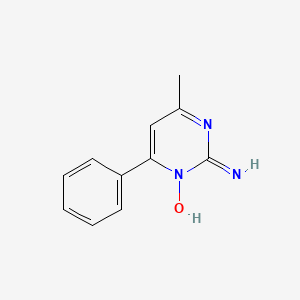
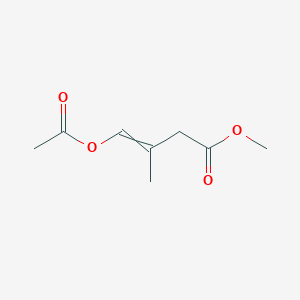
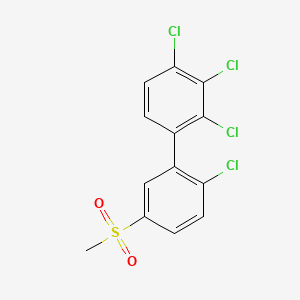
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
